molecular formula C9H15N3O3 B13627161 5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13627161
M. Wt: 213.23 g/mol
InChI Key: FJJSSFKWYQDNIP-UHFFFAOYSA-N
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Description

“5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the amino group: Amination reactions can be used to introduce the amino group at the 5-position of the pyrimidine ring.

    Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Hydroxypropylation: The hydroxypropyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various functionalized pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a scaffold for developing pharmaceutical compounds.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxy groups could form hydrogen bonds, while the pyrimidine ring could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-ethylpyrimidine-2,4(1h,3h)-dione: Lacks the hydroxypropyl group.

    5-Amino-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione: Lacks the ethyl group.

    1-Ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione: Lacks the amino group.

Uniqueness

The presence of both the amino and hydroxypropyl groups in “5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-3-11-5-7(10)8(14)12(9(11)15)4-6(2)13/h5-6,13H,3-4,10H2,1-2H3

InChI Key

FJJSSFKWYQDNIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CC(C)O)N

Origin of Product

United States

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